molecular formula C15H14ClNO2 B11754669 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

Cat. No.: B11754669
M. Wt: 275.73 g/mol
InChI Key: QLZBCIAHOPMRLV-UHFFFAOYSA-N
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Description

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorine atom at the 11th position and a carboxylic acid group at the 3rd position on the quinoline ring, which is fused with a cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chlorine atom.

Scientific Research Applications

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to acetylcholinesterase, preventing the breakdown of acetylcholine . This interaction can lead to various biological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid is unique due to its specific substitution pattern and functional groups

Biological Activity

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15ClN2O2
  • Molecular Weight : 288.74 g/mol
  • CAS Number : 5778-71-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of AChE and BChE:

CompoundAChE IC50 (nM)BChE IC50 (nM)
11-Chloro Compound15.1 ± 0.25.96 ± 0.58
CyclohexaquinolineOptimal Activity-
Cycloheptaquinoline-Optimal Activity

These results suggest that the compound may serve as a dual inhibitor, which is advantageous for treating conditions characterized by cholinergic deficits .

Antioxidant Activity

In addition to cholinesterase inhibition, this compound demonstrates notable antioxidant properties. Studies have shown that it can significantly reduce oxidative stress markers in biological systems:

  • ABTS Assay : High antioxidant activity was recorded.
  • Lipid Peroxidation : The compound inhibited lipid peroxidation in mouse brain homogenates.

This antioxidant capability is essential for protecting neuronal cells from oxidative damage, further supporting its potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Study on Cholinesterase Inhibition :
    • A series of derivatives were synthesized and tested for their inhibitory effects on AChE and BChE.
    • The most potent inhibitors were identified as having structural features similar to the cycloheptaquinoline framework.
  • Neuroprotective Effects :
    • In vivo studies demonstrated that compounds with a similar structure could improve cognitive function in animal models of Alzheimer's disease.
    • These studies highlighted the potential for these compounds to cross the blood-brain barrier effectively .
  • Antioxidant Mechanisms :
    • Quantum chemical calculations provided insights into the mechanism behind the antioxidant activity observed in vitro.
    • The research indicated that these compounds could scavenge free radicals effectively, contributing to their neuroprotective effects .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

InChI

InChI=1S/C15H14ClNO2/c16-14-10-4-2-1-3-5-12(10)17-13-8-9(15(18)19)6-7-11(13)14/h6-8H,1-5H2,(H,18,19)

InChI Key

QLZBCIAHOPMRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C=C(C=C3)C(=O)O)N=C2CC1)Cl

Origin of Product

United States

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